molecular formula C26H46N4O8 B11815312 1-Boc-1,7-diazaspiro[3.5]nonane Oxalate

1-Boc-1,7-diazaspiro[3.5]nonane Oxalate

Cat. No.: B11815312
M. Wt: 542.7 g/mol
InChI Key: GBIRQTWGNRIJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is a compound known for its unique structure and significant applications in various fields of scientific research. This compound is often used as a reagent in the synthesis of kinase inhibitors and other complex organic molecules .

Preparation Methods

Chemical Reactions Analysis

Oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:

Typical reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate in terms of its specific structure and reactivity, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C26H46N4O8

Molecular Weight

542.7 g/mol

IUPAC Name

tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate;oxalic acid

InChI

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-9-6-12(14)4-7-13-8-5-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

GBIRQTWGNRIJOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNCC2.CC(C)(C)OC(=O)N1CCC12CCNCC2.C(=O)(C(=O)O)O

Origin of Product

United States

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